![molecular formula C27H26N2O2 B3826927 3-methyl-N,N'-di-1-naphthylhexanediamide](/img/structure/B3826927.png)
3-methyl-N,N'-di-1-naphthylhexanediamide
Overview
Description
3-methyl-N,N'-di-1-naphthylhexanediamide, also known as MDNHD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDNHD is a chiral molecule that belongs to the family of hexanediamide derivatives. It has two naphthyl groups attached to the central hexanediamide core, which makes it an interesting molecule to study.
Mechanism of Action
The mechanism of action of 3-methyl-N,N'-di-1-naphthylhexanediamide is not fully understood. However, it is believed that 3-methyl-N,N'-di-1-naphthylhexanediamide exerts its effects by binding to specific receptors in the body, which leads to the activation or inhibition of various signaling pathways. 3-methyl-N,N'-di-1-naphthylhexanediamide has been shown to have affinity for several receptors, including the dopamine receptor and the sigma-1 receptor.
Biochemical and physiological effects:
3-methyl-N,N'-di-1-naphthylhexanediamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-methyl-N,N'-di-1-naphthylhexanediamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-methyl-N,N'-di-1-naphthylhexanediamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 3-methyl-N,N'-di-1-naphthylhexanediamide has been shown to have analgesic effects by modulating pain signaling pathways.
Advantages and Limitations for Lab Experiments
3-methyl-N,N'-di-1-naphthylhexanediamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it suitable for various analytical techniques, including NMR spectroscopy and X-ray crystallography. Another advantage is its chiral nature, which makes it an interesting molecule to study in terms of enantioselectivity. However, one of the limitations of 3-methyl-N,N'-di-1-naphthylhexanediamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of 3-methyl-N,N'-di-1-naphthylhexanediamide. One potential direction is the development of more efficient synthesis methods that can produce 3-methyl-N,N'-di-1-naphthylhexanediamide in high yields and purity. Another direction is the study of 3-methyl-N,N'-di-1-naphthylhexanediamide's effects on other signaling pathways and receptors, which could lead to the development of new therapeutic agents for various diseases. Furthermore, the study of 3-methyl-N,N'-di-1-naphthylhexanediamide's enantioselectivity could lead to the development of new chiral catalysts for organic chemistry reactions.
Scientific Research Applications
3-methyl-N,N'-di-1-naphthylhexanediamide has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. In material science, 3-methyl-N,N'-di-1-naphthylhexanediamide has been used as a chiral selector for the separation of enantiomers. In organic chemistry, 3-methyl-N,N'-di-1-naphthylhexanediamide has been used as a catalyst for various reactions, including the asymmetric hydrogenation of ketones and imines. In medicinal chemistry, 3-methyl-N,N'-di-1-naphthylhexanediamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
IUPAC Name |
3-methyl-N,N'-dinaphthalen-1-ylhexanediamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-19(18-27(31)29-25-15-7-11-21-9-3-5-13-23(21)25)16-17-26(30)28-24-14-6-10-20-8-2-4-12-22(20)24/h2-15,19H,16-18H2,1H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXKSYIYQPSNLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NC1=CC=CC2=CC=CC=C21)CC(=O)NC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N,N'-di(naphthalen-1-yl)hexanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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